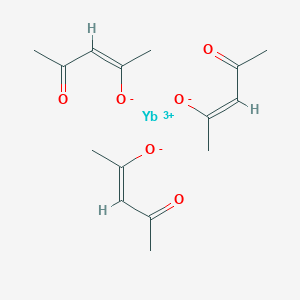
(Z)-4-oxopent-2-en-2-olate;ytterbium(3+)
Overview
Description
(Z)-4-oxopent-2-en-2-olate;ytterbium(3+) is a coordination compound where the organic ligand (Z)-4-oxopent-2-en-2-olate is coordinated to the ytterbium ion (Yb^3+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) typically involves the reaction of ytterbium salts with (Z)-4-oxopent-2-en-2-olate under controlled conditions. One common method is to dissolve ytterbium chloride (YbCl_3) in an appropriate solvent such as ethanol, followed by the addition of (Z)-4-oxopent-2-en-2-olate. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxopent-2-en-2-olate;ytterbium(3+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The ligand (Z)-4-oxopent-2-en-2-olate can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of coordination complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as polymerization and cross-coupling.
Biology
In biological research, this compound is studied for its potential as a probe for investigating biological processes. Its luminescent properties make it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) is explored for its potential therapeutic applications. It is investigated for its ability to interact with biological targets and its potential use in drug delivery systems.
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and as a component in specialized coatings.
Mechanism of Action
The mechanism of action of (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) involves its interaction with molecular targets through coordination bonds. The ytterbium ion can interact with various functional groups in biological molecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-oxopent-2-en-2-olate;lanthanum(3+)
- (Z)-4-oxopent-2-en-2-olate;cerium(3+)
- (Z)-4-oxopent-2-en-2-olate;neodymium(3+)
Uniqueness
Compared to similar compounds, (Z)-4-oxopent-2-en-2-olate;ytterbium(3+) exhibits unique luminescent properties and higher stability under certain conditions. These characteristics make it particularly valuable in applications requiring robust and reliable performance, such as in advanced materials and biological imaging.
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;ytterbium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Yb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKUGFVEWLJFN-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Yb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Yb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Yb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless powder; [MSDSonline] | |
| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14284-98-1 | |
| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


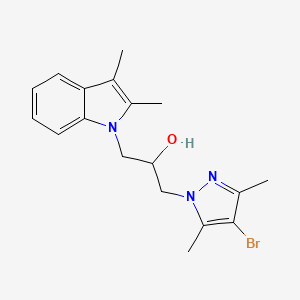
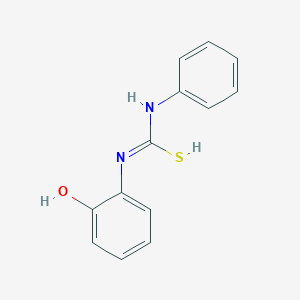
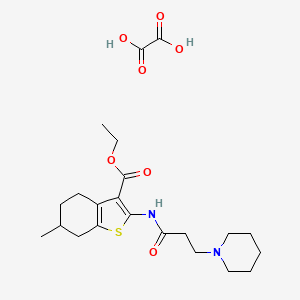
![2-(azepan-1-yl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide](/img/structure/B7756860.png)
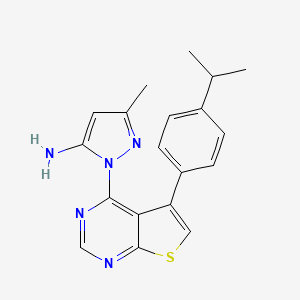
![N-carbamoyl-2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7756867.png)
![METHYL 5-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE](/img/structure/B7756885.png)
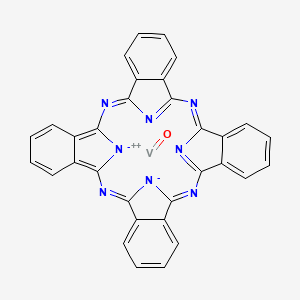
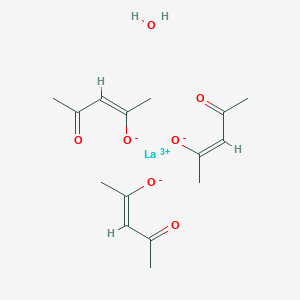
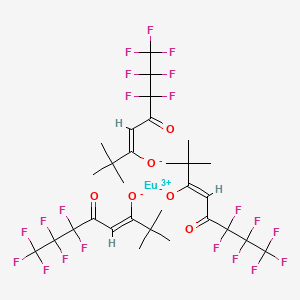
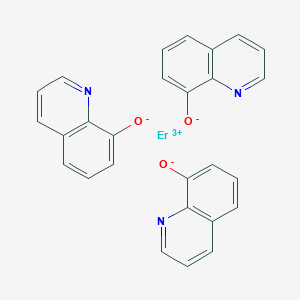
![1-BENZYL-8,8-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE](/img/structure/B7756922.png)
![4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7756925.png)
![3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B7756932.png)
